11-Hydroxy-N-n-propylnoraporphine is a chemical compound belonging to the class of aporphine derivatives, which are known for their complex structures and significant pharmacological properties. This compound is particularly noted for its interactions with dopamine receptors, making it of interest in neuropharmacology. The compound can exist in two enantiomeric forms, which exhibit different biological activities: the (R)-(-) enantiomer acts as a dopamine agonist, while the (S)-(+) enantiomer functions as an antagonist .
The synthesis of 11-hydroxy-N-n-propylnoraporphine typically involves starting materials such as isoquinoline derivatives. The specific synthesis pathways often utilize complex organic reactions to achieve the desired structural modifications. The compound has been studied extensively for its potential therapeutic applications, particularly in treating conditions related to dopamine dysregulation, such as Parkinson's disease and schizophrenia .
11-Hydroxy-N-n-propylnoraporphine is classified under:
The synthesis of 11-hydroxy-N-n-propylnoraporphine has been documented in various studies, showcasing multiple methods that yield both enantiomers. A notable method involves a six-step synthetic route starting from 1-(3-methoxy-2-nitrobenzyl)isoquinoline. This process typically includes:
The final product is purified and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
The molecular structure of 11-hydroxy-N-n-propylnoraporphine features a complex bicyclic framework typical of aporphines, with specific functional groups that dictate its pharmacological activity. Key structural data include:
The stereochemistry at the nitrogen atom significantly influences the compound's interaction with dopamine receptors, with each enantiomer exhibiting distinct pharmacological properties .
11-Hydroxy-N-n-propylnoraporphine participates in various chemical reactions that can modify its structure or enhance its biological activity. Key reactions include:
These reactions are crucial for developing analogs with improved pharmacological profiles .
The mechanism of action for 11-hydroxy-N-n-propylnoraporphine primarily involves its interaction with dopamine receptors, particularly D2 and D4 subtypes. The (R)-(-) enantiomer acts as an agonist, activating these receptors and mimicking the effects of endogenous dopamine, which can enhance dopaminergic signaling in conditions where dopamine levels are deficient. Conversely, the (S)-(+) enantiomer functions as an antagonist, blocking receptor activation and potentially alleviating symptoms associated with excessive dopaminergic activity .
The physical and chemical properties of 11-hydroxy-N-n-propylnoraporphine are critical for understanding its behavior in biological systems:
These properties influence its formulation for therapeutic use and its bioavailability when administered .
11-Hydroxy-N-n-propylnoraporphine has several scientific applications, primarily within pharmacology and neuroscience:
The ongoing research into this compound highlights its significance in understanding dopaminergic systems and developing novel therapeutic strategies .
11-Hydroxy-N-n-propylnoraporphine (11-OH-NPa) exists as two enantiomeric forms: R(−)-11-hydroxy-N-n-propylnoraporphine and S(+)-11-hydroxy-N-n-propylnoraporphine. These stereoisomers exhibit profoundly divergent pharmacological behaviors due to their interactions with dopamine receptors:
The enantiomers show near-identical affinity for dopamine receptor binding sites in rat striatal tissues, yet their functional outcomes oppose due to stereospecific receptor conformations [1]. This dichotomy is critical for designing targeted dopaminergic therapies.
Table 1: Comparative Pharmacology of 11-OH-NPa Enantiomers
Property | R(−) Enantiomer | S(+) Enantiomer |
---|---|---|
Receptor Activity | Full agonist | Antagonist |
Binding Affinity (Ki, nM) | ~15 (D2 sites) | ~18 (D2 sites) |
Behavioral Effect | Induces stereotypy | Blocks apomorphine effects |
Functional Role | Motor arousal activation | Limbic dopamine inhibition |
The synthesis of 11-OH-NPa employs a multi-step strategy starting from 1-(3-methoxy-2-nitrobenzyl)isoquinoline:1. Key Reactions:- Reissert alkylation to construct the aporphine core.- Pschorr cyclization for ring closure [6].- O-demethylation at C11 using reagents like BBr3 to introduce the hydroxyl group.- N-alkylation with n-propyl bromide to yield the N-propylnor derivative [8].2. Chiral Resolution: Racemic mixtures are separated via chiral chromatography or enzymatic resolution to isolate R(−) and S(+) forms [1] [4].3. Derivative Strategies:- N-Allyl analogs: Serve as precursors for tritiated ligands. The R/S affinity ratio increases with allyl substitution, enhancing receptor selectivity [4].- Prodrugs: 11-O-valeryl esters improve oral bioavailability by masking the polar hydroxyl group [6].- 10,11-Dihydroxy variants: Synthesized to probe catechol-like functionality, though monohydroxy at C11 suffices for dopaminergic activity [6] [7].
Table 2: Synthetic Routes for 11-OH-NPa and Key Derivatives
Compound | Synthetic Approach | Yield | Application |
---|---|---|---|
Racemic 11-OH-NPa | Reissert-Pschorr → O-demethylation → N-propylation | 40–60% | Pharmacological screening |
R(−)-11-OH-NPa | Chiral separation of racemate | 25–30% | Dopamine agonist studies |
N-Allyl-11-hydroxyaporphine | Allyl bromide alkylation | 55% | Radioligand precursor |
11-OH-NPa is a solid alkaloid with the molecular formula C19H21NO (molecular weight: 279.4 g/mol). Critical properties include:
Table 3: Experimental and Calculated Physicochemical Parameters
Parameter | Value | Method |
---|---|---|
Molecular Weight | 279.4 g/mol | Mass spectrometry |
XLogP3 | 3.5 | Computational prediction |
Hydrogen Bond Donors | 1 (phenolic OH) | Spectroscopic analysis |
Boiling Point | 551.3°C at 760 mmHg | Simulated distillation |
Flash Point | 319.4°C | Cleveland open cup test |
Degradation Pathways:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: